3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine
Brand Name: Vulcanchem
CAS No.: 937621-11-9
VCID: VC21115650
InChI: InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9/h1-4,9,15H,5-7H2
SMILES: C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol

3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine

CAS No.: 937621-11-9

Cat. No.: VC21115650

Molecular Formula: C11H12F3NO

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine - 937621-11-9

Specification

CAS No. 937621-11-9
Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
IUPAC Name 3-[[4-(trifluoromethoxy)phenyl]methyl]azetidine
Standard InChI InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9/h1-4,9,15H,5-7H2
Standard InChI Key VLKLWKNAFARLJA-UHFFFAOYSA-N
SMILES C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F
Canonical SMILES C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F

Introduction

Chemical Structure and Properties

3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine consists of a four-membered azetidine ring connected to a benzyl group containing a trifluoromethoxy substituent at the para position. This structural configuration provides the compound with unique physicochemical properties that influence its biological activity and chemical reactivity.

Physical and Chemical Properties

The fundamental properties of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine are summarized in the table below:

PropertyValue
CAS Number937621-11-9
IUPAC Name3-[[4-(trifluoromethoxy)phenyl]methyl]azetidine
Molecular FormulaC₁₁H₁₂F₃NO
Molecular Weight231.21 g/mol
InChIInChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9/h1-4,9,15H,5-7H2
Canonical SMILESC1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F

Structural Features

The compound features several key structural elements:

  • A four-membered azetidine ring containing a nitrogen atom

  • A benzyl group linking the azetidine to the aromatic ring

  • A trifluoromethoxy (OCF₃) group at the para position of the phenyl ring

The presence of the trifluoromethoxy group significantly affects the electronic properties of the aromatic ring, increasing its lipophilicity and potentially enhancing its membrane permeability in biological systems.

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with azetidine in the presence of an appropriate base. This reaction proceeds through a nucleophilic substitution mechanism.

The general reaction can be represented as:

Azetidine + 4-(trifluoromethoxy)benzyl chloride → 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine

Reaction Conditions

Typical reaction conditions for the synthesis include:

ParameterCondition
SolventAprotic solvents (DMF, THF)
BaseNaH, K₂CO₃
Temperature50-100°C
Reaction Time4-20 hours

Chemical Reactivity

The chemical reactivity of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine is primarily determined by its functional groups: the azetidine ring and the trifluoromethoxy group.

Types of Reactions

The compound can undergo various reaction types:

Oxidation Reactions

The compound can be oxidized using appropriate oxidizing agents, potentially leading to the formation of corresponding ketones or carboxylic acids.

Reduction Reactions

Reduction reactions may convert the trifluoromethoxy group to a trifluoromethyl group using suitable reducing agents.

Substitution Reactions

Nucleophilic substitution reactions can occur at the azetidine ring or the benzyl position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Products

Reaction TypeReagentsProducts
OxidationKMnO₄ (acidic/neutral)Ketones, Carboxylic acids
ReductionLiAlH₄ (anhydrous ether)Trifluoromethyl derivatives
SubstitutionAlkyl halides + baseAlkylated/acylated azetidine derivatives

Biological Activity

Antimicrobial Properties

Research indicates that azetidine derivatives, including compounds similar to 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine, exhibit significant antimicrobial activity. Studies on related azetidine derivatives have demonstrated promising activity against multidrug-resistant strains of bacteria.

For example, certain azetidine derivatives have shown activity against Mycobacterium tuberculosis strains with minimum inhibitory concentrations (MICs) in the micromolar range:

CompoundMIC against M. smegmatis (μM)MIC against M. bovis BCG (μM)
BGAz-00130.564.5
BGAz-00210.020.0
BGAz-00315.030.0

Anticancer Activity

In addition to antimicrobial effects, azetidine derivatives have been investigated for anticancer properties. Recent studies have shown that these compounds can inhibit the proliferation of cancer cells significantly. For instance, related compounds have exhibited IC₅₀ values in the submicromolar range against certain cancer cell lines, demonstrating selective effects on cancer cells compared to non-cancerous cells.

Mechanism of Action

The biological activity of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine and similar compounds is believed to involve:

  • Enhanced lipophilicity due to the trifluoromethoxy group, facilitating membrane penetration

  • Interaction with specific enzymes or receptors, potentially inhibiting or activating biological pathways

  • Modulation of cellular processes involved in disease progression

Research Applications

Building Block in Organic Synthesis

3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine serves as a versatile building block in organic synthesis, particularly in medicinal chemistry for the development of novel therapeutic agents. The compound's structure allows for various modifications, enabling the synthesis of more complex molecules with potential pharmaceutical applications.

Medicinal Chemistry

The compound's unique structural features make it valuable in medicinal chemistry research:

  • The azetidine ring provides a rigid scaffold that can enhance binding to biological targets

  • The trifluoromethoxy group increases lipophilicity and metabolic stability

  • The benzyl linker allows for conformational flexibility

These properties make it an attractive starting point for developing new drugs, particularly those targeting infectious diseases and cancer.

Material Science Applications

In material science, fluorinated compounds like 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine can be incorporated into polymers and materials to impart specific properties such as:

  • Increased thermal stability

  • Enhanced chemical resistance

  • Improved surface properties (hydrophobicity, oleophobicity)

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine:

CompoundDifference from 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine
3-{[4-(Methoxy)phenyl]methyl}azetidineContains methoxy group instead of trifluoromethoxy
3-{[4-(Trifluoromethyl)phenyl]methyl}azetidineContains trifluoromethyl group instead of trifluoromethoxy

Comparative Properties

The trifluoromethoxy group in 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine confers unique properties compared to its structural analogs:

  • Higher lipophilicity than the methoxy analog

  • Different electronic properties compared to the trifluoromethyl analog

  • Distinct spatial arrangement affecting binding to biological targets

These differences significantly impact the compound's biological activity and chemical reactivity, making it a unique entity in chemical and pharmaceutical research.

Future Research Directions

Synthetic Methodology Improvements

Advancements in synthetic methods could improve the production of this compound:

  • Development of more efficient catalytic systems

  • Implementation of flow chemistry techniques for large-scale production

  • Application of green chemistry principles to reduce environmental impact

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